molecular formula C5H10O2 B101813 2-Methoxy-3-buten-1-OL CAS No. 18231-00-0

2-Methoxy-3-buten-1-OL

Cat. No. B101813
CAS RN: 18231-00-0
M. Wt: 102.13 g/mol
InChI Key: CWSWWBPJNKCKBO-UHFFFAOYSA-N
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Description

“2-Methoxy-3-buten-1-OL” is a chemical compound with the molecular formula C5H10O . It is also known as 3-Methoxy-1-butene .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the decomposition of 3-methyl-2-butenol and 3-methyl-3-butenol at two different temperatures (300 and 550 K) has been investigated using ab initio molecular orbital theory . Another study discussed the synthesis of 3-Buten-1-ol .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-buten-1-OL” consists of 5 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass is 86.132 Da and the monoisotopic mass is 86.073166 Da .


Chemical Reactions Analysis

The reactivity of unsaturated alcohols, such as 3-methyl-2-butenol, has been studied in the context of their decomposition reactions . The study found that the Gibbs free energy differences between the transition and ground state structures increase from compound 1 to compound 3 .

Scientific Research Applications

Chemical Reactivity and Stereochemistry

A study by Kahn and Hehre (1987) on the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols, including 2-methoxy-3-buten-1-ol, found that the equilibrium conformation of these compounds is primarily influenced by minimization of oxygen lone pair-π bond repulsion, rather than intramolecular hydrogen bonding. This insight aids in understanding the stereochemistry in electrophilic addition reactions involving compounds like 2-methoxy-3-buten-1-ol (Kahn & Hehre, 1987).

Asymmetric Cyclopropanation

Østergaard, Jensen, and Tanner (2001) explored the use of 2-methoxy-3-buten-1-ol derivatives in the copper-catalyzed asymmetric cyclopropanation of trisubstituted alkenes. This study highlights the potential of using 2-methoxy-3-buten-1-ol in synthesizing important organic compounds with specific stereochemical configurations (Østergaard, Jensen, & Tanner, 2001).

Solvolysis Reactions

The work of Jia et al. (2002) on the solvolysis reactions of 2-methoxy-2-phenyl-3-butene in water/acetonitrile mixtures provides insights into the reactivity of similar compounds under acid-catalyzed conditions. This research is valuable for understanding the chemical behavior of 2-methoxy-3-buten-1-ol in various solvent systems (Jia, Ottosson, Zeng, & Thibblin, 2002).

Epoxidation Processes

Wróblewska, Ławro, and Milchert (2008) studied the epoxidation of 2-buten-1-ol over titanium silicalite TS-1 catalyst, highlighting the importance of process parameters. While this study focuses on a closely related compound, it provides valuable context for potential applications of 2-methoxy-3-buten-1-ol in chemical synthesis (Wróblewska, Ławro, & Milchert, 2008).

Decomposition Reactions

Hasanzadeh et al. (2015) investigated the decomposition of compounds like 3-buten-1-ol, providing insights into the thermodynamics and kinetics relevant to 2-methoxy-3-buten-1-ol. Their findings on the correlations between hardness, electrostatic interactions, and thermodynamic parameters offer a deeper understanding of the decomposition behaviors of similar compounds (Hasanzadeh, Nori-Shargh, Kayı, & Rezaei Javid, 2015).

Safety and Hazards

The safety data sheet for a similar compound, trans-4-Methoxy-3-buten-2-one, indicates that it is a combustible liquid. It advises keeping away from heat, sparks, open flames, and hot surfaces . Another safety data sheet for 3-Buten-1-ol suggests that it is flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methoxybut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-5(4-6)7-2/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSWWBPJNKCKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370604
Record name 2-METHOXY-3-BUTEN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-buten-1-OL

CAS RN

18231-00-0
Record name 2-METHOXY-3-BUTEN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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